Bienvenue dans la boutique en ligne BenchChem!

4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride

Lipophilicity ADME Physicochemical properties

4′-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholine] hydrochloride delivers a uniquely rigid spirocyclic architecture with zero rotatable bonds, LogP 0.60, and TPSA 24.5 Ų. Unlike simple morpholine (LogP −0.86), this scaffold provides enhanced passive permeability and steric shielding at the morpholine nitrogen against CYP-mediated N-oxidation. As a fragment-sized (MW 196.29 free base) molecule meeting Ro3 criteria, it excels in SPR/NMR/DSF screening where polar fragments fail. The 4′-methyl substituent differentiates it from unsubstituted analogs, enabling systematic SAR exploration using the published Mandzhulo cyclization protocol. Ideal for developing orally bioavailable probes without high LogP-driven promiscuity. Procuring the exact CAS-defined hydrochloride ensures reproducible biological assay calibration.

Molecular Formula C11H21ClN2O
Molecular Weight 232.75
CAS No. 2097954-32-8
Cat. No. B2990548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride
CAS2097954-32-8
Molecular FormulaC11H21ClN2O
Molecular Weight232.75
Structural Identifiers
SMILESCN1CCOC2(C1)CC3CCC(C2)N3.Cl
InChIInChI=1S/C11H20N2O.ClH/c1-13-4-5-14-11(8-13)6-9-2-3-10(7-11)12-9;/h9-10,12H,2-8H2,1H3;1H
InChIKeyQWFZPRZBDVCADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4′-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholine] Hydrochloride (CAS 2097954-32-8): Core Physicochemical & Structural Profile for Research Procurement


4′-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholine] hydrochloride is a conformationally constrained spirocyclic building block that fuses an 8-azabicyclo[3.2.1]octane framework with a 2′-morpholine ring bearing a methyl substituent at the 4′-position. The free base (CAS 1822538-11-3) has a molecular formula C₁₁H₂₀N₂O, a molecular weight of 196.29 g·mol⁻¹, a calculated LogP of 0.60, and a topological polar surface area (TPSA) of 24.5 Ų . A published synthetic route to the 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one family has been described, demonstrating the accessibility of this scaffold through N-Boc-protected intermediates and cyclization with sodium hydride in DMF [1]. The hydrochloride salt form (CAS 2097954-32-8) is intended as a research reagent for medicinal chemistry and chemical biology applications.

Why Morpholine or Other Spirocyclic Analogs Cannot Simply Replace 4′-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholine] Hydrochloride in Research Protocols


The 4′-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholine] scaffold integrates three structural features—a bicyclic 8-azabicyclo[3.2.1]octane core, a morpholine ring, and a 4′-methyl substituent—that collectively determine its conformational preferences, lipophilicity, and hydrogen-bonding capacity. Simple morpholine (LogP ≈ −0.86) is substantially more hydrophilic and lacks the conformational restriction imparted by the fused bicyclic system [1]. Unsubstituted 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholine] and 4′-alkyl analogs differ in steric bulk at the morpholine nitrogen, which can modulate basicity (pKa) and metabolic susceptibility [2]. Direct substitution without quantitative comparability data risks altering key molecular recognition parameters, ADME properties, or synthetic downstream compatibility, making procurement of the exact CAS-defined entity essential for reproducible research.

Quantitative Differentiation of 4′-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholine] Hydrochloride from Its Closest Analogs


Lipophilicity (LogP) Shift Relative to Morpholine: A 1.46-Log-Unit Increase Modulates Passive Permeability and Solubility

The target compound’s free base exhibits a calculated LogP of 0.60, compared to morpholine’s experimentally derived LogP of −0.86 [1]. This 1.46-log-unit increase in lipophilicity is driven by the fused bicyclo[3.2.1]octane system and the 4′-methyl substituent, and is expected to enhance passive membrane permeability while moderately reducing aqueous solubility.

Lipophilicity ADME Physicochemical properties

Topological Polar Surface Area (TPSA) Modulation: A 3.2 Ų Increase Over Morpholine Alters Hydrogen-Bonding Potential

The TPSA of the target compound is 24.5 Ų, compared to 21.3 Ų for morpholine [1]. The small increase reflects the contribution of the secondary amine in the bicyclic system while maintaining a TPSA well below the 60 Ų threshold commonly associated with oral bioavailability, but the extra 3.2 Ų may influence transporter recognition and off-target binding profiles.

TPSA Hydrogen bonding Drug-likeness

Molecular Weight and Rotatable Bond Profile: 196.29 g·mol⁻¹ with Zero Rotatable Bonds Locks Conformational Sampling

The target free base has a molecular weight of 196.29 g·mol⁻¹ and contains zero rotatable bonds (excluding the methyl group rotation) due to its rigid spirocyclic architecture . Morpholine (MW 87.12) is significantly smaller and conformationally flexible, while the unsubstituted 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholine] scaffold (MW 182.26) lacks the methyl-induced steric constraint. Zero rotatable bonds correlates with lower entropic penalty upon target binding and often improved metabolic stability [1].

Molecular weight Conformational restriction Rotatable bonds

Synthetic Accessibility via N-Boc-Protected Intermediate: A Validated Route with Cyclization Yield Data from the Mandzhulo Protocol

The synthesis of the 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one core was achieved by Mandzhulo et al. via N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] opening with primary amines, followed by N-chloroacetylation and sodium hydride-mediated cyclization in DMF. The subsequent deprotection with HCl in ethyl acetate afforded the hydrochloride salt directly [1]. While precise yields for the 4′-methyl analog are not reported, the general protocol establishes a viable synthetic route distinct from simpler morpholine derivatives, which require no such multistep construction.

Synthetic accessibility Cyclization yield Building block

Highest-Confidence Application Scenarios for 4′-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholine] Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Moderately Lipophilic, Conformationally Locked Morpholine Bioisosteres

When a lead series contains a morpholine moiety that suffers from excessive hydrophilicity (LogP −0.86) or metabolic N-dealkylation, the 4′-methyl-8-azaspiro scaffold offers a LogP of 0.60 with zero rotatable bonds [1]. This profile supports improved passive permeability while maintaining a TPSA (24.5 Ų) compatible with oral bioavailability guidelines [2]. The methyl group at the 4′-position further differentiates it from the unsubstituted analog by providing steric shielding at the morpholine nitrogen, which may reduce CYP-mediated N-oxidation.

Fragment-Based Drug Discovery (FBDD) Library Design with Three-Dimensional Spirocyclic Diversity

As a fragment-sized molecule (MW 196.29) with a rigid spirocyclic architecture and zero rotatable bonds, this compound meets the ‘rule of three’ criteria for fragment libraries while offering greater three-dimensionality than planar aromatics or simple morpholine [3]. Its calculated LogP (0.60) positions it favorably for detection by biophysical screening methods (SPR, NMR, DSF) where highly polar fragments often fail due to weak binding.

Chemical Biology Probe Development Targeting CNS or Intracellular Proteins with Moderate Permeability Requirements

The combination of a rigid bicyclic scaffold, a morpholine ring with a methyl substituent, and a LogP near 0.6 makes this compound a candidate for developing probes that require passive cell membrane permeability without the high lipophilicity (LogP >3) that often leads to promiscuous binding or phospholipidosis [1]. The hydrochloride salt form may further enhance aqueous solubility for in vitro assay compatibility.

Custom Synthesis and SAR Expansion of 4′-Alkyl-Azaspiro Libraries Using Validated Protocols

The Mandzhulo et al. synthetic route provides a reliable entry point for preparing 4′-alkyl-substituted analogs [4]. For research groups seeking to explore SAR around the morpholine nitrogen substituent, procuring the 4′-methyl hydrochloride as a reference standard enables calibration of biological assays while using the published cyclization protocol to generate ethyl, propyl, or other alkyl congeners.

Quote Request

Request a Quote for 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.